molecular formula C13H10F3N3O2S B13404609 N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide CAS No. 872604-37-0

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide

Cat. No.: B13404609
CAS No.: 872604-37-0
M. Wt: 329.30 g/mol
InChI Key: GATDHUIKTFVBDB-UHFFFAOYSA-N
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Description

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a carbazole ring, which is further linked to a sulfuric diamide moiety. The molecular formula of this compound is C13H10F3N3O2S, and it has a molecular mass of approximately 329.2992 daltons .

Preparation Methods

The synthesis of N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide typically involves multiple steps, starting with the preparation of the carbazole precursor. The trifluoromethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the sulfuric diamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The sulfuric diamide moiety may also play a role in binding to specific receptors or ion channels, leading to various biological effects .

Comparison with Similar Compounds

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide can be compared with other similar compounds, such as:

Properties

CAS No.

872604-37-0

Molecular Formula

C13H10F3N3O2S

Molecular Weight

329.30 g/mol

IUPAC Name

6-(sulfamoylamino)-2-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-3-9-10-6-8(19-22(17,20)21)2-4-11(10)18-12(9)5-7/h1-6,18-19H,(H2,17,20,21)

InChI Key

GATDHUIKTFVBDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)NS(=O)(=O)N

Origin of Product

United States

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